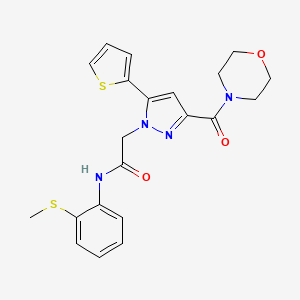
N-(2-(methylthio)phenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(methylthio)phenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(methylthio)phenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structural components include a pyrazole ring, a morpholine moiety, and a methylthio-substituted phenyl group. These structural features are crucial for its biological interactions.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that compounds containing pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
These values suggest that the compound may inhibit cell proliferation effectively, comparable to established chemotherapeutics.
2. Anti-inflammatory Properties
The pyrazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. Studies have demonstrated that compounds similar to this one can scavenge free radicals and reduce oxidative damage in cellular models, contributing to their protective effects against various diseases .
4. Antimicrobial Activity
The compound has also exhibited antimicrobial properties against several pathogens. Its effectiveness varies depending on the type of microorganism, with some studies reporting significant inhibition of bacterial growth, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Induction of Apoptosis : Evidence points to the compound's role in promoting apoptosis in cancer cells through caspase activation pathways .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Study : A study involving MCF-7 cell lines treated with the compound showed a marked reduction in cell viability and induction of apoptosis compared to untreated controls.
- Inflammatory Disease Model : In vivo studies using animal models demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in arthritis models.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-29-18-6-3-2-5-15(18)22-20(26)14-25-17(19-7-4-12-30-19)13-16(23-25)21(27)24-8-10-28-11-9-24/h2-7,12-13H,8-11,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYAVKPUYLJGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














